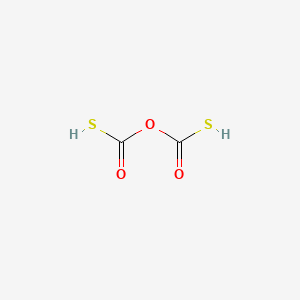![molecular formula C25H20N6O7S2 B14683686 Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis- CAS No. 34375-33-2](/img/structure/B14683686.png)
Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- is a complex organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of sulfonic acid groups attached to a benzene ring, along with azo linkages and carbonyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- typically involves multiple steps. One common method includes the sulfonation of benzene using concentrated sulfuric acid to introduce the sulfonic acid groups . The azo linkages are formed through diazotization reactions, where aromatic amines are treated with nitrous acid to form diazonium salts, which are then coupled with other aromatic compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation and diazotization processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is common in industrial settings to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Thionyl chloride, ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aromatic amines.
Substitution: Sulfonamides, sulfonyl chlorides, esters.
Scientific Research Applications
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a catalyst and reagent in organic synthesis.
Toluene-4-sulfonic acid: Similar structure with a methyl group, used in similar applications.
Naphthalene-2-sulfonic acid: Contains a naphthalene ring, used in dye production.
Uniqueness
Benzenesulfonic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis- is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. The presence of azo linkages and carbonyl groups distinguishes it from simpler sulfonic acids, providing additional pathways for chemical reactions and interactions with biological molecules .
Properties
CAS No. |
34375-33-2 |
|---|---|
Molecular Formula |
C25H20N6O7S2 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
3-[[4-[[4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H20N6O7S2/c32-25(26-17-7-11-19(12-8-17)28-30-21-3-1-5-23(15-21)39(33,34)35)27-18-9-13-20(14-10-18)29-31-22-4-2-6-24(16-22)40(36,37)38/h1-16H,(H2,26,27,32)(H,33,34,35)(H,36,37,38) |
InChI Key |
ISYRIUFIGSOPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


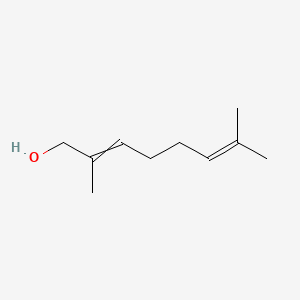
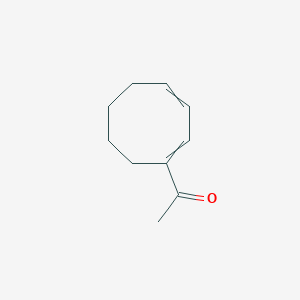
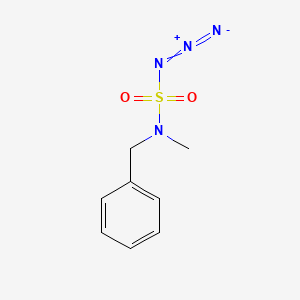
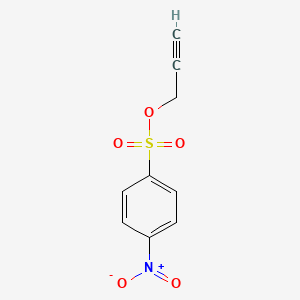
![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)

![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt](/img/structure/B14683643.png)
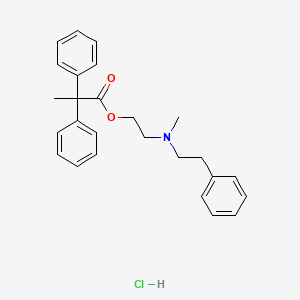
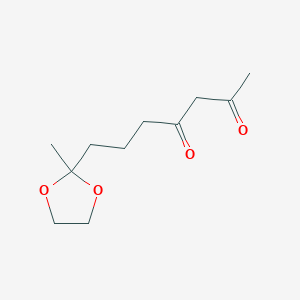

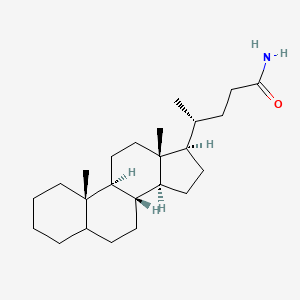
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
